2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride
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Overview
Description
2-(5-Oxa-8-azaspiro[35]nonan-6-yl)acetic acid;hydrochloride is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane. This intermediate can then be further reacted with various reagents to introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® in formic acid for oxidative cyclizations, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles, while reduction reactions may yield simpler spirocyclic compounds .
Scientific Research Applications
2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Its potential as a drug candidate is being explored, particularly for its metabolic robustness and ability to bind efficiently to target enzymes.
Mechanism of Action
The mechanism of action of 2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, its binding to the His194 residue of NQO1 enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates. This interaction is facilitated by the compound’s ability to form hydrogen bonds and its metabolic robustness compared to carbonyl alternatives .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
2-Oxa-7-azaspiro[3.5]nonane: A closely related compound with similar structural features.
Uniqueness
2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the ring. This gives it distinct reactivity and binding properties compared to other spirocyclic compounds. Its ability to bind efficiently to target enzymes and its metabolic robustness make it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSVADPVQJJGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC(O2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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